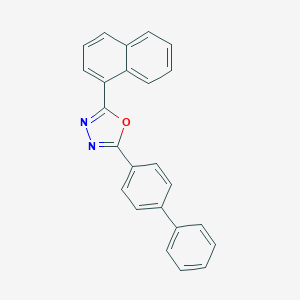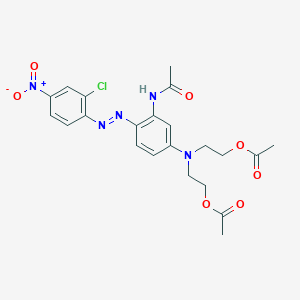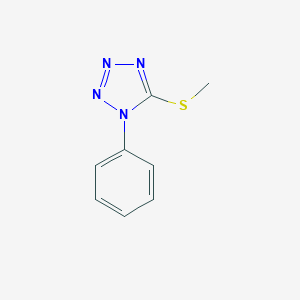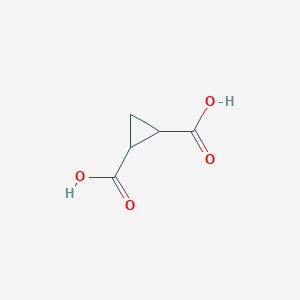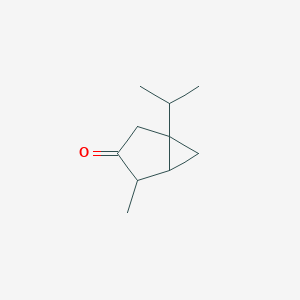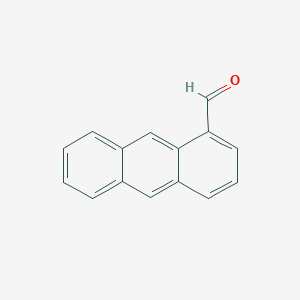
2,2'-ジチオジアニリン
概要
説明
2,2’-Dithiodianiline, also known as bis(2-aminophenyl) disulfide, is an organic compound with the molecular formula C12H12N2S2. It is characterized by the presence of two amino groups attached to benzene rings, which are linked by a disulfide bond. This compound is notable for its applications in various fields, including materials science and electrochemistry .
科学的研究の応用
2,2’-Dithiodianiline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials, such as conducting polymers and supercapacitor electrodes
作用機序
Target of Action
The primary target of 2,2’-Dithiodianiline, also known as 2,2’-disulfanediyldianiline, is DNA and RNA molecules . It forms hydrogen bonds with adenine residues in DNA and interacts with guanine residues in RNA through π-π stacking interactions .
Mode of Action
2,2’-Dithiodianiline interacts with its targets by forming reversible 1:1 complexes . This interaction prevents transcription by blocking the binding . The compound can be chemically or electrochemically oxidized to yield a conducting polymer .
Biochemical Pathways
It is known that the compound has redox-active properties . It’s also used in the synthesis of nitrogen-doped porous carbon and partial poly(2,2’-dithiodianiline) composite, which can be utilized in alkaline electrolytes as electrodes for supercapacitors .
Result of Action
It has been shown to inhibit the polymerase chain reaction by binding to dna and inhibiting the enzyme dna polymerase . It’s also been used in the synthesis of composites materials for supercapacitors .
Action Environment
It’s known that the compound can be utilized in alkaline electrolytes as electrodes for supercapacitors , suggesting that its action may be influenced by the pH of the environment.
生化学分析
Biochemical Properties
2,2’-Dithiodianiline is known to bind to molybdenum at an optimum concentration of 0.5 mM and coordinates through electrostatic interactions with the molybdenum atom . It forms hydrogen bonds with adenine residues in DNA and interacts with guanine residues in RNA through π-π stacking interactions .
Cellular Effects
It is known that the compound has interesting antibacterial properties over a panel of tested Gram-positive and Gram-negative bacteria .
Molecular Mechanism
It is known to interact with biomolecules through hydrogen bonding and π-π stacking interactions
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized and characterized in laboratory settings .
準備方法
Synthetic Routes and Reaction Conditions: 2,2’-Dithiodianiline can be synthesized through the oxidation of o-aminothiophenol. The process involves the slow addition of hydrogen peroxide to an aqueous solution of the sodium salt of o-aminothiophenol. This reaction forms the disulfide bond, resulting in the formation of 2,2’-Dithiodianiline .
Industrial Production Methods: The industrial production of 2,2’-Dithiodianiline follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The process typically involves the use of large-scale reactors and precise monitoring of temperature and pH levels to optimize the reaction .
化学反応の分析
Types of Reactions: 2,2’-Dithiodianiline undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted anilines.
類似化合物との比較
2,2’-Dithiodianiline is unique due to its disulfide bond, which imparts distinct redox properties. Similar compounds include:
2,2’-Diaminodiphenyl disulfide: Similar structure but different reactivity.
2-Aminophenyldisulfide: Shares the disulfide bond but differs in the position of the amino groups
These compounds share some chemical properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of 2,2’-Dithiodianiline.
特性
IUPAC Name |
2-[(2-aminophenyl)disulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYOQURZQWIILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SSC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
193402-55-0 | |
| Record name | Poly(2,2′-dithiodianiline) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193402-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2061561 | |
| Record name | Benzenamine, 2,2'-dithiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-88-4 | |
| Record name | Bis(2-aminophenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Diaminodiphenyldisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dithiodianiline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Dithiodianiline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,2'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2,2'-dithiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiodianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DIAMINODIPHENYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75Q7B8EAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2'-dithiodianiline?
A1: The molecular formula of 2,2'-dithiodianiline is C12H12N2S2, and its molecular weight is 248.37 g/mol. []
Q2: What spectroscopic data is available for 2,2'-dithiodianiline?
A2: 2,2'-Dithiodianiline has been characterized using various spectroscopic techniques, including FTIR [, , ], Raman [], XPS [], and UV-Vis spectroscopy [, ]. These techniques provide information about the functional groups, bonding, and electronic structure of the molecule.
Q3: How does 2,2'-dithiodianiline perform under various conditions?
A3: 2,2'-Dithiodianiline exhibits interesting properties under different conditions. For instance, it can be polymerized to form poly(2,2'-dithiodianiline) using sodium dichromate [] or electrochemically. [, ] This polymer has potential applications in areas like energy storage. [, ]
Q4: What are the potential applications of 2,2'-dithiodianiline in material science?
A4: Due to the presence of the disulfide bond, 2,2'-dithiodianiline is being explored for its potential in creating self-healing polymers. [] Additionally, it is being investigated as a component in electrode materials for lithium batteries. []
Q5: Does 2,2'-dithiodianiline participate in any known catalytic reactions?
A5: While 2,2'-dithiodianiline itself might not be a catalyst, it serves as a versatile building block in organic synthesis. It's involved in various reactions, including nucleophilic substitution at the S–S bond, leading to the formation of heterocyclic compounds like benzothiazines. [, , , , , , , ]
Q6: Have there been any computational studies on 2,2'-dithiodianiline?
A6: Yes, computational studies have investigated the interaction of 2,2'-dithiodianiline and its derivatives with cucurbiturils (CBn) to understand host–guest complexation. [] These studies provide insights into binding affinities, pKa modulation, and potential applications in agrochemicals.
Q7: How does modifying the structure of 2,2'-dithiodianiline affect its properties?
A7: Structural modifications, such as introducing substituents on the aromatic rings or changing the length of the alkyl chain in reactions with ketones, can significantly influence the reaction products and their properties. [, , , , ] This highlights the importance of structure-activity relationships in understanding the reactivity and applications of this compound.
Q8: What is known about the stability of 2,2'-dithiodianiline and its formulations?
A8: Research indicates that cucurbiturils can enhance the stability of 2,2'-dithiodianiline and its derivatives in aqueous solutions. [] This finding suggests potential strategies for formulating this compound to improve its stability for various applications, such as agrochemicals.
Q9: What analytical methods are used to characterize and quantify 2,2'-dithiodianiline?
A9: Various analytical methods have been employed to characterize and quantify 2,2'-dithiodianiline and its derivatives. These include:
- Spectroscopic techniques: FTIR, Raman, XPS, and UV-Vis spectroscopy for structural characterization. [, , ]
- Electrochemical techniques: Cyclic voltammetry for studying redox properties. [, , ]
- Microscopy: SEM for morphological analysis. [, ]
Q10: What is known about the dissolution and solubility of 2,2'-dithiodianiline?
A11: The solubility of 2,2'-dithiodianiline and its derivatives is a crucial factor for their application. Studies have shown that complexation with cucurbiturils can improve their aqueous solubility, making them more suitable for applications like agrochemicals. []
Q11: What are the potential cross-disciplinary applications of 2,2'-dithiodianiline?
A11: Research on 2,2'-dithiodianiline spans various disciplines, including:
- Polymer chemistry: Development of self-healing polymers and electrode materials. [, ]
- Organic synthesis: Synthesis of heterocyclic compounds with potential pharmaceutical applications. [, , , , , , , ]
- Electrochemistry: Development of new electrode materials for batteries and sensors. [, , , , ]
- Agricultural sciences: Exploration as a potential bioherbicide. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





